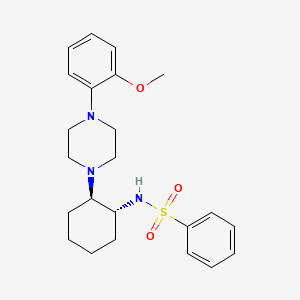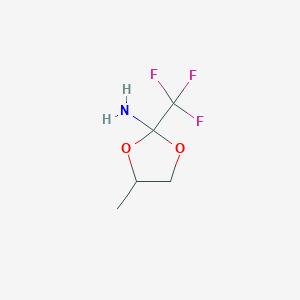
4-((Methyl(2-phenoxyethyl)amino)methyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-((Methyl(2-phenoxyethyl)amino)methyl)aniline” is a chemical compound with a molecular weight of 256.35 . It is also known by its IUPAC name, "4-{[methyl(2-phenoxyethyl)amino]methyl}aniline" .
Molecular Structure Analysis
The molecular structure of “this compound” contains a total of 37 bonds; 19 non-H bonds, 12 multiple bonds, 6 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, 1 primary amine (aromatic), 1 secondary amine (aliphatic) and 1 ether .Scientific Research Applications
Biomarker Detection
One significant application of related compounds involves the detection of biomarkers such as 4-Aminophenol (4-AP), which is indicative of aniline exposure in the human body. Research by Jin and Yan (2021) developed a bi-functionalized luminescent metal-organic framework (MOF), demonstrating its potential for highly sensitive detection of 4-AP in urine through luminescence quenching, showing promise for health monitoring and pre-diagnosis based on aniline exposure (Jin & Yan, 2021).
Polymer Synthesis and Applications
Research by Tawade, Kulkarni, and Wadgaonkar (2015) focused on synthesizing polyetherimides containing multiple ether linkages and pendent pentadecyl chains from a similar compound, showcasing the material's good thermal stability and potential for both solution and melt processability (Tawade, Kulkarni, & Wadgaonkar, 2015).
Electrochemical Applications
Mu (2004) investigated the electrochemical copolymerization of aniline and o-aminophenol, leading to the synthesis of poly(aniline-co-o-aminophenol) which demonstrated high electrochemical activity and stability, suggesting applications in various electrochemical devices (Mu, 2004).
Drug Metabolism Studies
Kenny et al. (2004) explored the synthesis and characterization of the acyl glucuronide and hydroxy metabolites of diclofenac, including studies on the metabolic fates of these synthetic metabolites, highlighting the importance of understanding drug metabolism for therapeutic applications (Kenny et al., 2004).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It’s known that anilines and their derivatives often interact with various enzymes and receptors in the body .
Mode of Action
Anilines and their derivatives are known to undergo various chemical reactions, including methylation . Methylation can influence the lipophilicity of such compounds, thus making them more biologically accessible .
Biochemical Pathways
It’s known that anilines and their derivatives can be involved in various biochemical processes, including the synthesis of many compounds such as azo dyes and dithiocarbamate .
Result of Action
It’s known that anilines and their derivatives can have various effects at the molecular and cellular level, depending on their specific chemical structure and the biological context .
Properties
IUPAC Name |
4-[[methyl(2-phenoxyethyl)amino]methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c1-18(13-14-7-9-15(17)10-8-14)11-12-19-16-5-3-2-4-6-16/h2-10H,11-13,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRWKAPLMXXGYPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC1=CC=CC=C1)CC2=CC=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(Benzo[d]isoxazol-3-yl)-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethanone](/img/structure/B2928884.png)
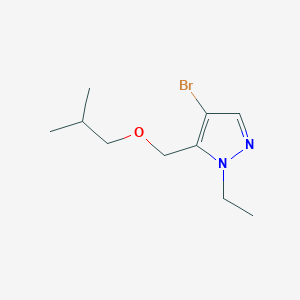

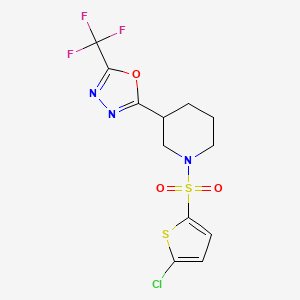
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2928889.png)
![2-[5-(4-Fluorophenyl)furan-2-yl]quinoline-4-carboxylic acid](/img/structure/B2928891.png)

![7-azepan-1-yl-3-[(3-chlorophenyl)sulfonyl]-6-fluoro-1-propylquinolin-4(1H)-one](/img/structure/B2928894.png)
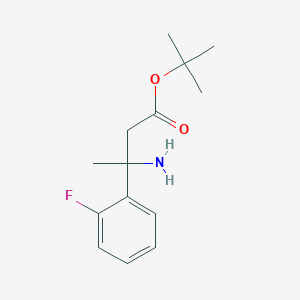

![7-Methoxy-6-azaspiro[2.6]non-6-ene](/img/structure/B2928902.png)
![2-(3-((5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2928903.png)
